N-(2-fluorophenyl)cyclohexanecarboxamide
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of N-(2-fluorophenyl)cyclohexanecarboxamide follows International Union of Pure and Applied Chemistry conventions for organic compounds containing both aromatic and alicyclic components. The compound is officially designated as this compound, indicating the presence of a cyclohexanecarboxamide moiety linked through an amide nitrogen to a 2-fluorophenyl substituent. Alternative naming conventions may refer to this compound as cyclohexanecarboxamide, N-(2-fluorophenyl)-, which emphasizes the cyclohexane ring as the primary structural framework.
The Chemical Abstracts Service has assigned the unique registry number 315712-35-7 to this compound, providing unambiguous identification in chemical databases and literature. The systematic name clearly delineates the structural hierarchy, with the cyclohexane ring serving as the principal carbon skeleton, the carboxamide functional group as the primary reactive center, and the 2-fluorophenyl moiety as the N-substituent. This nomenclature system ensures precise communication of the molecular structure across scientific disciplines and facilitates accurate database searches and compound identification.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₁₃H₁₆FNO, representing a composition of thirteen carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 221.275 daltons through various analytical techniques. High-resolution mass spectrometry has provided precise molecular mass measurements, with exact mass calculations yielding 221.1216 daltons and experimental observations confirming 221.1199 daltons.
The elemental composition reflects the structural organization of the molecule, with the carbon framework distributed between the cyclohexane ring system and the fluorinated aromatic component. The presence of the single fluorine atom contributes significantly to the molecular properties, influencing both the electronic distribution and the overall molecular polarity. The nitrogen and oxygen atoms constitute the amide linkage, which serves as the critical connection point between the alicyclic and aromatic portions of the molecule.
| Element | Count | Atomic Weight | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 13 | 12.011 | 156.143 |
| Hydrogen | 16 | 1.008 | 16.128 |
| Fluorine | 1 | 18.998 | 18.998 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 32 | - | 221.275 |
Crystallographic Data and Conformational Isomerism
Single-crystal X-ray diffraction studies have revealed that this compound crystallizes with one molecule in the asymmetric unit, forming centrosymmetric R₂²(8) dimers through hydrogen bonding interactions. The crystallographic analysis demonstrates that the compound adopts a specific conformation in the solid state, with the cyclohexane ring exhibiting a defined chair conformation that influences the overall molecular geometry. The fluorine substituent at the ortho position of the phenyl ring introduces specific steric and electronic effects that affect the crystal packing arrangement.
The dimeric hydrogen bonding pattern observed in the crystal structure represents a fundamental characteristic of this compound, with the carboxamide functional groups serving as both hydrogen bond donors and acceptors. This arrangement creates stable intermolecular interactions that contribute to the overall stability of the crystalline lattice. The centrosymmetric nature of these dimers indicates a high degree of structural organization and symmetry within the crystal system.
Conformational analysis reveals that the cyclohexane ring adopts noticeably different conformations compared to other arylcyclohexanecarboxamide derivatives, suggesting that the fluorine substitution pattern significantly influences the preferred molecular geometry. The conformational flexibility of the cyclohexane ring system allows for various chair and boat conformations, though the chair form predominates in the solid state due to its thermodynamic stability.
Spectroscopic Fingerprinting (FTIR, NMR, HRMS)
Fourier Transform Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification in this compound. The carbonyl stretching vibration of the amide group typically appears in the range of 1640-1690 cm⁻¹, representing the C=O stretching mode characteristic of secondary amides. The N-H stretching vibration manifests in the 3300-3400 cm⁻¹ region, consistent with aliphatic primary and secondary amine functional groups.
The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching modes from the cyclohexane ring appear at 2840-3000 cm⁻¹. The presence of the fluorine substituent introduces additional vibrational modes, particularly in the C-F stretching region between 1000-1400 cm⁻¹, which provides strong characteristic peaks for fluoro compounds.
Nuclear Magnetic Resonance spectroscopy offers detailed structural information through chemical shift analysis and coupling patterns. The fluorine-19 Nuclear Magnetic Resonance spectrum provides specific information about the fluorine environment, while proton Nuclear Magnetic Resonance reveals the aromatic proton patterns and cyclohexane ring proton multiplicities. Carbon-13 Nuclear Magnetic Resonance spectroscopy enables precise assignment of carbon environments, particularly distinguishing between the aromatic carbons, the cyclohexane carbons, and the carbonyl carbon.
High-resolution mass spectrometry has confirmed the molecular ion peak with exceptional accuracy, providing exact mass determination for molecular formula confirmation. The fragmentation pattern in mass spectrometry reveals characteristic loss of functional groups and ring fragments, supporting structural elucidation and purity assessment.
Comparative Structural Analysis with Substituted Cyclohexanecarboxamide Derivatives
Comparative crystallographic studies of this compound with related compounds including 1-phenylcyclopentanecarboxamide, 1-phenylcyclohexanecarboxamide, 1-(2-chlorophenyl)cyclohexanecarboxamide, and 1-(2-bromophenyl)cyclohexanecarboxamide reveal significant structural diversity within this compound family. The fluorine substitution pattern creates unique hydrogen bonding motifs that distinguish this compound from its halogenated analogs. While all compounds in this series form centrosymmetric or non-centrosymmetric R₂²(8) dimers, the specific geometric arrangements vary considerably based on the substituent identity and position.
The 2-fluorophenyl derivative exhibits distinct conformational preferences compared to the unsubstituted phenyl analog, with the cyclohexane ring adopting noticeably different conformations. This conformational variation influences the overall molecular packing and intermolecular interaction patterns. The electronic effects of the fluorine substituent, including its electron-withdrawing inductive effect and potential for weak hydrogen bonding interactions, contribute to the unique structural characteristics observed in the crystal structure.
Comparison with the 2-chlorophenyl and 2-bromophenyl analogs reveals that halogen size significantly affects the crystal packing arrangement, with larger halogens introducing greater steric constraints. The fluorine derivative represents the smallest halogen substitution in this series, allowing for more compact crystal packing while maintaining the characteristic dimeric hydrogen bonding patterns. None of the five compounds in this comparative study exhibit isostructural relationships, emphasizing the profound influence of substituent effects on crystal architecture and molecular organization.
| Compound | Substituent | Hydrogen Bonding Pattern | Crystal System |
|---|---|---|---|
| This compound | 2-Fluoro | Centrosymmetric R₂²(8) dimers | Distinct |
| 1-phenylcyclohexanecarboxamide | None | R₂²(8) dimers with sheet formation | Unique |
| 1-(2-chlorophenyl)cyclohexanecarboxamide | 2-Chloro | R₂²(8) dimers with chain formation | Non-isostructural |
| 1-(2-bromophenyl)cyclohexanecarboxamide | 2-Bromo | R₂²(8) dimers with chain formation | Distinct architecture |
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H16FNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) |
InChI Key |
STBYGBBGUVUHTK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Cyclohexanecarboxamides in Neuroimaging
18F-FCWAY and 18F-Mefway (Table 1) are fluorinated analogs developed as PET ligands for serotonin 5-HT1A receptors. Both share a cyclohexanecarboxamide backbone but differ in fluorine substitution:
- 18F-FCWAY : Contains a trans-4-fluoro group on the cyclohexane ring.
- 18F-Mefway : Features a fluoromethyl group on the cyclohexane.
18F-Mefway exhibits superior in vivo stability due to the fluoromethyl group’s resistance to defluorination, making it more suitable for prolonged imaging . The 2-fluorophenyl analog may share similar stability advantages depending on metabolic pathways.
Halogenated Phenyl Derivatives
Substitution with halogens (Cl, Br) or methyl groups alters physicochemical and biological properties:
The 2-fluoro substituent balances electronegativity and steric effects, favoring receptor interactions .
Thiourea-Functionalized Analogs
Thiourea derivatives (e.g., H2L9: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) introduce sulfur donor atoms, enabling metal chelation and diverse bioactivities:
| Compound | Functional Group | Key Applications |
|---|---|---|
| H2L9 | Thiourea | Metal ion extraction, antifungal agents |
| This compound | Amide | Neurological targeting |
Thiourea derivatives exhibit broader coordination chemistry but may lack the specificity of fluorinated amides for CNS targets.
Alkyl-Substituted Analogs
Aliphatic chains (e.g., heptan-4-yl, octan-2-yl) modify hydrophobicity and synthetic accessibility:
Alkyl derivatives are synthesized via copper-catalyzed alkylation with moderate yields (~60–66%) . The fluorophenyl analog likely requires aryl halide coupling, which may lower yields due to steric hindrance.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2-fluorophenyl)cyclohexanecarboxamide?
The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting cyclohexanecarbonyl chloride with 2-fluoroaniline in an aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added to scavenge HCl, improving yield. Purification via column chromatography (e.g., 20% ethyl acetate/hexane gradient) ensures high purity. Stoichiometric ratios (1:1.2 for acyl chloride to amine) minimize side products .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- IR spectroscopy : Confirm the presence of amide C=O (~1635 cm⁻¹) and N-H stretches (~3276 cm⁻¹) .
- NMR : ¹H NMR reveals distinct signals for the cyclohexane ring (δ 1.18–2.04 ppm, multiplet) and fluorophenyl protons (δ 6.8–7.5 ppm). ¹³C NMR identifies the carbonyl carbon at ~175 ppm .
- X-ray crystallography : Resolve spatial arrangements, such as chair conformations of the cyclohexane ring and intermolecular hydrogen bonding patterns stabilizing the crystal lattice .
Q. What analytical methods ensure purity and stability during storage?
Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%). Stability studies under varying temperatures (4°C to 25°C) and humidity (0–75% RH) over 6–12 months confirm degradation thresholds. Mass spectrometry (EI or ESI) validates molecular integrity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic and vibrational properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .
Q. What structural modifications enhance binding affinity to serotonin receptors (e.g., 5-HT1A) in PET imaging applications?
Radiolabeled analogs (e.g., ¹⁸F-Mefway) are synthesized by introducing fluorinated groups at specific positions. Comparative studies show that substituents on the phenyl ring (e.g., methoxy vs. fluoro) modulate receptor affinity and pharmacokinetics. In vivo PET/MRI co-registration in primates quantifies brain uptake and binding potential .
Q. How do reaction conditions (solvent, temperature) influence yield and byproduct formation during synthesis?
Kinetic studies reveal that polar aprotic solvents (e.g., acetone) accelerate reaction rates but may increase hydrolysis of the acyl chloride. Low temperatures (0–5°C) suppress side reactions, while excess amine (1.5 equivalents) ensures complete conversion. Byproducts like dimerized acyl chlorides are minimized via dropwise addition .
Q. What challenges arise in correlating experimental and computational data for thiourea derivatives of cyclohexanecarboxamide?
Discrepancies between experimental (X-ray) and DFT-optimized bond lengths (e.g., C–S vs. C=O) often arise from crystal packing forces or solvent effects in simulations. Multi-conformational analyses and solvent-inclusive DFT models (e.g., PCM) improve agreement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
